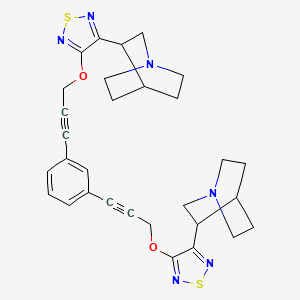

NNC 11-1607

Description

Properties

Molecular Formula |

C30H32N6O2S2 |

|---|---|

Molecular Weight |

572.7 g/mol |

IUPAC Name |

3-(1-azabicyclo[2.2.2]octan-3-yl)-4-[3-[3-[3-[[4-(1-azabicyclo[2.2.2]octan-3-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazole |

InChI |

InChI=1S/C30H32N6O2S2/c1-4-21(6-2-16-37-29-27(31-39-33-29)25-19-35-12-8-23(25)9-13-35)18-22(5-1)7-3-17-38-30-28(32-40-34-30)26-20-36-14-10-24(26)11-15-36/h1,4-5,18,23-26H,8-17,19-20H2 |

InChI Key |

TYLFZULSDOOCRC-UHFFFAOYSA-N |

SMILES |

C1CN2CCC1C(C2)C3=NSN=C3OCC#CC4=CC(=CC=C4)C#CCOC5=NSN=C5C6CN7CCC6CC7 |

Canonical SMILES |

C1CN2CCC1C(C2)C3=NSN=C3OCC#CC4=CC(=CC=C4)C#CCOC5=NSN=C5C6CN7CCC6CC7 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1,4-bis(3-((3-azabicyclo(2.2.2)octanyl)-1,2,5-thiadiazol-4-yloxy)-1-propyn-1-yl)benzene 1,4-bis(3--((3-azabicyclo(2.2.2)octanyl)-1,2,5-thiadiazol-4-yloxy)-1-propyn-1-yl)benzene 2-tartrate NNC 11-1607 NNC-11-1607 NNC111607 |

Origin of Product |

United States |

Foundational & Exploratory

NNC 11-1607: A Deep Dive into its Mechanism of Action as a Functionally Selective Muscarinic Agonist

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of NNC 11-1607, a novel, functionally selective M1/M4 muscarinic acetylcholine receptor (mAChR) agonist. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and signaling pathways associated with this compound. This compound has shown potential for research in central nervous system disorders, such as Alzheimer's disease and schizophrenia.

Core Mechanism of Action

This compound is a dimeric analog of a muscarinic acetylcholine receptor agonist.[1] It exhibits a distinct pharmacological profile characterized by high affinity and functional selectivity for the M1 and M4 muscarinic receptor subtypes.[1] Its mechanism of action is rooted in its ability to act as a partial agonist at Gq/11-coupled M1, M3, and M5 receptors, while demonstrating agonist activity at the Gi/o-coupled M4 receptor. Notably, this compound shows no discernible functional effect at the M2 muscarinic receptor.[1]

This dual M1/M4 agonism is significant as both receptors are implicated in cognitive processes. M1 receptor activation is known to be involved in learning and memory, while M4 receptor activation has been linked to the modulation of dopamine release, a key pathway in psychiatric disorders.

Quantitative Data: Binding Affinities and Functional Potencies

The binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) has been determined through radioligand binding assays. The functional potency has been assessed via its effects on second messenger systems. The following tables summarize the available quantitative data.

Table 1: Binding Affinities of this compound at Human Muscarinic Receptor Subtypes

| Receptor Subtype | pKi |

| M1 | 8.6 |

| M2 | 8.2 |

| M3 | 8.1 |

| M4 | 8.1 |

| M5 | 8.2 |

Data sourced from studies on Chinese hamster ovary (CHO) cell membranes expressing individual human mAChR subtypes.[2]

Signaling Pathways

The selective agonism of this compound at M1 and M4 receptors triggers distinct downstream signaling cascades.

M1 Receptor (Gq/11-coupled) Signaling Pathway:

As a partial agonist at the M1 receptor, this compound activates the Gq/11 protein. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

M4 Receptor (Gi/o-coupled) Signaling Pathway:

At the M4 receptor, this compound's agonist activity leads to the activation of the Gi/o protein. The primary downstream effect of this activation is the inhibition of adenylyl cyclase, which results in a decrease in the intracellular levels of cyclic AMP (cAMP). This effect is typically measured by the compound's ability to inhibit forskolin-stimulated cAMP accumulation.[1]

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.

1. Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of this compound for each of the five human muscarinic receptor subtypes.

-

Experimental Workflow:

2. Phosphatidylinositol Hydrolysis Assays

This functional assay is used to assess the agonist activity of this compound at Gq/11-coupled muscarinic receptors (M1, M3, and M5).

-

Experimental Workflow:

3. Forskolin-Stimulated cAMP Accumulation Assays

This functional assay is employed to determine the agonist activity of this compound at Gi/o-coupled muscarinic receptors (M2 and M4).

-

Experimental Workflow:

Conclusion

This compound presents a compelling profile as a functionally selective M1/M4 muscarinic agonist. Its distinct mechanism of action, characterized by partial agonism at M1, M3, and M5 receptors and agonist activity at M4 receptors with no effect at M2, highlights its potential as a valuable tool for dissecting the roles of these receptor subtypes in the central nervous system. The detailed methodologies and quantitative data provided in this guide offer a comprehensive resource for researchers in the field of pharmacology and drug discovery.

References

An In-depth Technical Guide on the M1/M4 Receptor Selectivity of NNC 11-1607

For Researchers, Scientists, and Drug Development Professionals

Abstract

NNC 11-1607 is a dimeric muscarinic acetylcholine receptor (mAChR) agonist that has demonstrated notable selectivity for the M1 and M4 receptor subtypes. This technical guide provides a comprehensive overview of the binding affinity and functional potency of this compound across all five human muscarinic receptor subtypes (M1-M5). Detailed experimental protocols for the key assays used to characterize this compound are presented, along with visualizations of relevant signaling pathways and experimental workflows. The data herein is intended to serve as a core resource for researchers and professionals in the field of pharmacology and drug development, particularly those with an interest in selective muscarinic agonists for the potential treatment of central nervous system disorders such as Alzheimer's disease and schizophrenia.[1]

Quantitative Receptor Selectivity Profile

The selectivity of this compound has been determined through extensive in vitro pharmacological studies. The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of this compound at human M1-M5 muscarinic receptors expressed in Chinese hamster ovary (CHO) cells.

Binding Affinity

Binding affinity was determined using radioligand binding assays, which measure the ability of this compound to displace a radiolabeled antagonist from the receptor. The pKi value is the negative logarithm of the inhibitory constant (Ki), with a higher pKi value indicating a higher binding affinity.

| Receptor Subtype | pKi (Mean ± SEM) |

| M1 | 8.6 |

| M2 | 8.2 |

| M3 | 8.1 |

| M4 | Data Not Available in Searched Literature |

| M5 | Data Not Available in Searched Literature |

Note: While identified as an M1/M4 selective agonist, specific Ki values for M4 and M5 were not found in the reviewed literature. The provided pKi values for M1, M2, and M3 are from studies on cloned human muscarinic receptors.

Functional Potency

Functional potency was assessed by measuring the agonist-induced cellular response. For M1, M3, and M5 receptors, which couple to Gq/11 proteins, the response was measured as the stimulation of phosphatidylinositol (PI) hydrolysis. For M2 and M4 receptors, which couple to Gi/o proteins, the response was measured as the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation.[2] The pEC50 value is the negative logarithm of the half-maximal effective concentration (EC50), with a higher pEC50 value indicating greater potency.

| Receptor Subtype | Functional Assay | pEC50 (Mean ± SEM) | Intrinsic Activity (% of Oxotremorine-M) |

| M1 | PI Hydrolysis | Data Not Available in Searched Literature | Partial Agonist |

| M2 | cAMP Inhibition | No Discernible Effect | - |

| M3 | PI Hydrolysis | Data Not Available in Searched Literature | Partial Agonist |

| M4 | cAMP Inhibition | Data Not Available in Searched Literature | Agonist (Bell-shaped curve) |

| M5 | PI Hydrolysis | Data Not Available in Searched Literature | Partial Agonist |

Note: While functional studies confirm this compound as a functionally selective M1/M4 agonist, specific pEC50 values were not available in the reviewed literature. It is characterized as a partial agonist at M1, M3, and M5 receptors, an agonist at the M4 receptor, and has no discernible effect at the M2 receptor.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assays

These assays are performed to determine the binding affinity of a ligand for a receptor.

Objective: To determine the inhibitory constant (Ki) of this compound at each muscarinic receptor subtype.

Materials:

-

Membrane preparations from CHO cells stably expressing one of the human M1-M5 receptor subtypes.

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

Unlabeled this compound at a range of concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of unlabeled this compound.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphatidylinositol (PI) Hydrolysis Assay (for M1, M3, M5 Receptors)

This functional assay measures the activation of Gq/11-coupled receptors.

Objective: To determine the potency (EC50) and efficacy of this compound in stimulating PI hydrolysis via M1, M3, and M5 receptors.

Materials:

-

CHO cells expressing M1, M3, or M5 receptors.

-

[³H]-myo-inositol.

-

Assay medium (e.g., inositol-free DMEM).

-

LiCl solution.

-

This compound at a range of concentrations.

-

Stop solution (e.g., trichloroacetic acid).

-

Anion-exchange chromatography columns.

-

Scintillation cocktail and counter.

Procedure:

-

Cell Labeling: Plate the cells and label them overnight with [³H]-myo-inositol in an inositol-free medium.

-

Pre-incubation: Wash the cells and pre-incubate them with a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Agonist Stimulation: Add varying concentrations of this compound and incubate for a specific period (e.g., 30-60 minutes) at 37°C.

-

Extraction: Terminate the reaction by adding a stop solution. Extract the inositol phosphates from the cells.

-

Separation: Separate the total inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography.

-

Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

-

Data Analysis: Plot the concentration-response curve and determine the EC50 and maximal response (Emax).

cAMP Accumulation Assay (for M2, M4 Receptors)

This functional assay measures the inhibition of adenylyl cyclase activity by Gi/o-coupled receptors.

Objective: To determine the potency (EC50) and efficacy of this compound in inhibiting forskolin-stimulated cAMP accumulation via M2 and M4 receptors.

Materials:

-

CHO cells expressing M2 or M4 receptors.

-

Forskolin.

-

This compound at a range of concentrations.

-

Phosphodiesterase inhibitor (e.g., IBMX).

-

cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

-

Cell lysis buffer.

Procedure:

-

Cell Plating: Plate the cells in a suitable multi-well plate.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

-

Agonist and Stimulator Addition: Add varying concentrations of this compound, followed by a fixed concentration of forskolin to stimulate adenylyl cyclase.

-

Incubation: Incubate the cells for a specific time (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the concentration-response curve for the inhibition of forskolin-stimulated cAMP levels to determine the IC50 (functionally equivalent to EC50 in this inhibitory context) and the maximal inhibition.

Visualizations

Signaling Pathways

Caption: Signaling pathways for M1 and M4 muscarinic receptors activated by this compound.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship: this compound Selectivity

Caption: Functional selectivity profile of this compound at muscarinic receptor subtypes.

References

NNC 11-1607: A Technical Guide to its Synthesis, Discovery, and Mechanism of Action

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

NNC 11-1607 is a synthetic, dimeric chemical compound that has been identified as a potent and functionally selective agonist for the M1 and M4 muscarinic acetylcholine receptors (mAChRs). Its discovery has provided a valuable pharmacological tool for the investigation of muscarinic receptor function and has opened avenues for the development of therapeutic agents targeting neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia. This technical guide provides a comprehensive overview of the synthesis, discovery, and pharmacological characterization of this compound, including detailed experimental methodologies and a summary of its receptor binding and functional activity profile.

Discovery and Rationale

This compound was developed as a dimeric analog of the muscarinic agonist NNC 11-1314. The rationale behind dimerization was to explore the potential for enhanced binding affinity and functional selectivity for specific muscarinic receptor subtypes.[1][2] This approach proved successful, leading to the identification of this compound as a novel agonist with a distinct pharmacological profile.[1] The full chemical name for this compound is (3S)-1,4-bis-(3-[(3-azabicyclo[2.2.2]octanyl)-1,2,5-thiadiazol-4-yloxy]-1-propyn-1-yl)benzene.[1][2]

Synthesis

While the precise, step-by-step synthesis protocol for this compound is not publicly detailed in the available literature, its structure as a dimeric analog of a known muscarinic agonist suggests a convergent synthesis strategy. This would likely involve the synthesis of the monomeric precursor followed by a dimerization step.

A plausible synthetic pathway is outlined below. This is a generalized representation and specific reagents, reaction conditions, and purification methods would be detailed in the primary literature.

Figure 1: Plausible synthetic pathway for this compound.

Pharmacological Characterization: Experimental Protocols

The pharmacological profile of this compound was elucidated through a series of in vitro assays using Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic acetylcholine receptor subtypes (M1-M5).

Cell Culture and Membrane Preparation

CHO cells expressing the human M1, M2, M3, M4, or M5 receptors were cultured in appropriate media until confluence. For membrane preparation, cells were harvested and homogenized in a cold buffer solution. The homogenate was then subjected to differential centrifugation to isolate the cell membrane fraction, which was subsequently stored at -80°C until use.

Figure 2: General workflow for cell membrane preparation.

Radioligand Binding Assays

Radioligand binding assays were performed to determine the binding affinity (Ki) of this compound for each of the five muscarinic receptor subtypes.

-

Principle: This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.

-

Protocol:

-

Incubate cell membranes expressing a specific mAChR subtype with a fixed concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine).

-

Add increasing concentrations of this compound.

-

After incubation to allow binding to reach equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Functional Assays

-

Principle: M1, M3, and M5 receptors are Gq/11-coupled, and their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This assay measures the accumulation of inositol phosphates.

-

Protocol:

-

Label CHO cells expressing M1, M3, or M5 receptors by incubating them with [³H]myo-inositol.

-

Wash the cells to remove unincorporated [³H]myo-inositol.

-

Incubate the cells with increasing concentrations of this compound in the presence of lithium chloride (LiCl) to prevent the degradation of inositol monophosphates.

-

Terminate the reaction and extract the inositol phosphates.

-

Separate the inositol phosphates using anion-exchange chromatography and quantify the radioactivity.

-

Determine the concentration of this compound that produces 50% of the maximal response (EC50).

-

-

Principle: M2 and M4 receptors are Gi/o-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This assay measures the ability of an agonist to inhibit forskolin-stimulated cAMP production.

-

Protocol:

-

Pre-incubate CHO cells expressing M2 or M4 receptors with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulate the cells with forskolin, an activator of adenylyl cyclase, in the presence of increasing concentrations of this compound.

-

After incubation, lyse the cells and measure the intracellular cAMP levels, typically using a competitive binding assay with a labeled cAMP analog.

-

Determine the concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP accumulation (IC50).

-

Data Presentation: Quantitative Analysis

The pharmacological evaluation of this compound yielded the following quantitative data, demonstrating its binding affinity and functional potency at the human muscarinic receptor subtypes.

Table 1: Binding Affinity of this compound at Human Muscarinic Receptors

| Receptor Subtype | pKi | Ki (nM) |

| M1 | 8.6 | 2.51 |

| M2 | 8.2 | 6.31 |

| M3 | 8.1 | 7.94 |

| M4 | 8.1 | 7.94 |

| M5 | 8.2 | 6.31 |

Data compiled from publicly available databases and research articles.

Table 2: Functional Activity of this compound at Human Muscarinic Receptors

| Receptor Subtype | Assay | Functional Response |

| M1 | Phosphatidylinositol Hydrolysis | Partial Agonist |

| M2 | cAMP Accumulation | No discernible effect |

| M3 | Phosphatidylinositol Hydrolysis | Partial Agonist |

| M4 | cAMP Accumulation | Agonist |

| M5 | Phosphatidylinositol Hydrolysis | Partial Agonist |

Functional response relative to the full agonist oxotremorine-M.[1]

Signaling Pathways

This compound exerts its effects by activating specific intracellular signaling cascades upon binding to M1 and M4 muscarinic receptors.

M1 Receptor Signaling Pathway

As a Gq/11-coupled receptor, the M1 mAChR, when activated by this compound, initiates the phosphoinositide signaling pathway.

Figure 3: M1 receptor-mediated signaling pathway.

M4 Receptor Signaling Pathway

The M4 mAChR is coupled to Gi/o proteins. Activation by this compound leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Figure 4: M4 receptor-mediated signaling pathway.

Conclusion

This compound represents a significant advancement in the field of muscarinic receptor pharmacology. Its discovery through a dimerization strategy highlights a viable approach for developing more potent and selective receptor ligands. The characterization of this compound as a functionally selective M1/M4 receptor agonist provides a critical tool for dissecting the complex roles of these receptors in the central nervous system and offers a promising lead scaffold for the development of novel therapeutics for a range of neurological and psychiatric conditions. Further research into its in vivo efficacy and safety profile is warranted to fully explore its therapeutic potential.

References

NNC 11-1607: A Dimeric Muscarinic Agonist with Functional Selectivity for M1 and M4 Receptors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NNC 11-1607 is a synthetic, dimeric muscarinic acetylcholine receptor (mAChR) agonist that has demonstrated notable functional selectivity for the M1 and M4 receptor subtypes. As a dimeric analog of the muscarinic agonist NNC 11-1314, its unique structure contributes to its distinct pharmacological profile. This technical guide provides a comprehensive overview of this compound, including its binding affinity, functional potency, and the experimental methodologies used for its characterization. The information presented is intended to support further research and development efforts targeting muscarinic receptors for therapeutic intervention in neurological and psychiatric disorders.

Introduction

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are widely expressed throughout the central and peripheral nervous systems. They are involved in a variety of physiological processes, including learning, memory, and attention. The five subtypes of mAChRs (M1-M5) are attractive drug targets for a range of disorders, including Alzheimer's disease, schizophrenia, and Parkinson's disease. A significant challenge in the development of muscarinic receptor-targeted therapeutics has been achieving subtype selectivity to maximize therapeutic efficacy while minimizing off-target side effects.

This compound, a dimeric analog of the muscarinic agonist phenylpropargyloxy-1,2,5-thiadiazole-quinuclidine (NNC 11-1314), has emerged as a valuable pharmacological tool due to its functional selectivity for M1 and M4 receptors.[1] This guide details the pharmacological properties of this compound, the experimental protocols for its evaluation, and the signaling pathways it modulates.

Pharmacological Profile

The pharmacological profile of this compound has been characterized through a series of in vitro assays, including radioligand binding assays to determine its affinity for the five human muscarinic receptor subtypes (M1-M5) and functional assays to assess its efficacy and potency.

Binding Affinity

Radioligand binding assays were performed using Chinese hamster ovary (CHO) cell membranes expressing individual human M1 to M5 mAChR subtypes. These experiments revealed that this compound exhibits high affinity for all five muscarinic receptor subtypes.[1] The binding affinities (pKi) of this compound for the human M1-M5 receptors are summarized in Table 1.

Table 1: Binding Affinity of this compound for Human Muscarinic Receptor Subtypes

| Receptor Subtype | pKi |

| M1 | 8.6 |

| M2 | 8.2 |

| M3 | 8.1 |

| M4 | 8.1 |

| M5 | 8.2 |

Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY and a 2022 review on muscarinic agonists.[2][3][4]

Functional Activity

The functional activity of this compound was assessed using two primary assays: phosphatidylinositol (PI) hydrolysis for Gq-coupled receptors (M1, M3, and M5) and forskolin-stimulated cyclic AMP (cAMP) accumulation for Gi-coupled receptors (M2 and M4).[1]

This compound was identified as a partial agonist at the M1, M3, and M5 receptors, with the highest functional selectivity observed at the M1 receptor.[1] In contrast, it had no discernible effect at the M2 receptor.[1] At the M4 receptor, this compound inhibited forskolin-stimulated cAMP accumulation, demonstrating its agonist activity at this subtype.[1][5] These findings establish this compound as a novel, functionally selective M1/M4 mAChR agonist.[1]

While specific EC50 and Emax values from the primary literature were not available in the searched resources, the data clearly indicates its partial agonism at M1, M3, and M5 receptors and agonist activity at the M4 receptor.[1]

Signaling Pathways

The functional selectivity of this compound for M1 and M4 receptors translates to the activation of distinct downstream signaling cascades.

-

M1 Receptor (Gq-coupled): Upon binding of this compound to the M1 receptor, the receptor couples to the Gq/11 family of G proteins. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

-

M4 Receptor (Gi-coupled): Activation of the M4 receptor by this compound leads to coupling with the Gi/o family of G proteins. The activated α-subunit of the Gi protein inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: M1 Receptor Signaling Pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 4. Pharmacology of the putative M4 muscarinic receptor mediating Ca-current inhibition in neuroblastoma x glioma hybrid (NG 108-15) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

NNC 11-1607: A Technical Guide for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC 11-1607 is a selective agonist for the M1 and M4 muscarinic acetylcholine receptors (mAChRs).[1][2][3][4] These receptors are implicated in critical neuronal processes, with the M1 receptor playing a significant role in learning and memory, and the M4 receptor involved in the modulation of neurotransmitter release.[5] Dysregulation of the cholinergic system is a well-established hallmark of Alzheimer's disease (AD), making selective muscarinic agonists like this compound compounds of significant interest for therapeutic development.[5][6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols relevant to its investigation in the context of Alzheimer's disease research.

Core Mechanism of Action

This compound exerts its effects by binding to and activating M1 and M4 muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs) that trigger distinct downstream signaling cascades upon activation.

M1 Receptor Signaling: The M1 receptor primarily couples to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of downstream effectors such as the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in neuronal plasticity and survival.

M4 Receptor Signaling: The M4 receptor predominantly couples to Gi/o proteins. Activation of this pathway inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and other cAMP-dependent pathways, ultimately influencing neuronal excitability and neurotransmitter release.

Quantitative Data

The binding affinity of this compound for the five human muscarinic receptor subtypes has been characterized using radioligand binding assays. The pKi values, which represent the negative logarithm of the inhibition constant (Ki), are summarized in the table below. A higher pKi value indicates a higher binding affinity.

| Receptor Subtype | pKi |

| M1 | 8.6 |

| M2 | 8.2 |

| M3 | 8.1 |

| M4 | 8.1 |

| M5 | 8.2 |

Data sourced from publicly available pharmacological databases.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular mechanisms and experimental approaches for studying this compound, the following diagrams illustrate the key signaling pathways and a typical preclinical experimental workflow.

Experimental Protocols

Forskolin-Stimulated cAMP Accumulation Assay

This assay is used to determine the functional activity of this compound at Gi/o-coupled receptors like the M4 subtype.

a. Cell Culture and Transfection:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M4 muscarinic receptor in appropriate growth medium.

-

Plate cells in 96-well plates and grow to confluence.

b. Assay Procedure:

-

Wash cells with serum-free medium.

-

Pre-incubate cells with varying concentrations of this compound for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator, typically 1-10 µM) for 15-30 minutes at 37°C.

-

Terminate the reaction by adding a lysis buffer.

-

Measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

c. Data Analysis:

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the EC50 value (the concentration of agonist that produces 50% of the maximal inhibitory effect) by fitting the data to a sigmoidal dose-response curve.

Measurement of Amyloid-Beta (Aβ) Levels in Mouse Brain via ELISA

This protocol describes the quantification of Aβ40 and Aβ42 in brain homogenates from an Alzheimer's disease mouse model.[1][7][8]

a. Brain Tissue Homogenization:

-

Euthanize the mouse and rapidly dissect the brain.

-

Homogenize the brain tissue in a suitable buffer containing protease inhibitors. For the extraction of insoluble Aβ, a buffer containing guanidine hydrochloride (e.g., 5 M) is often used.[7]

b. Sample Preparation:

-

Centrifuge the homogenate to pellet insoluble material.

-

Collect the supernatant (soluble fraction). The pellet can be further processed to extract the insoluble Aβ fraction.

-

Dilute the samples to fall within the linear range of the ELISA kit.

c. ELISA Procedure:

-

Use a commercially available Aβ40 or Aβ42 ELISA kit.

-

Add standards and samples to the pre-coated microplate.

-

Incubate with the detection antibody.

-

Add the substrate and stop solution according to the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

d. Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of Aβ in the samples by interpolating their absorbance values from the standard curve.

-

Normalize the Aβ levels to the total protein concentration of the brain homogenate.

Western Blot for Phosphorylated Tau (p-Tau)

This protocol outlines the detection and relative quantification of phosphorylated tau in brain tissue lysates.[9][10][11][12]

a. Protein Extraction:

-

Homogenize brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to remove cellular debris.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

b. SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

c. Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for a phosphorylated tau epitope (e.g., p-Tau at Ser202/Thr205, AT8).

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again with TBST.

d. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensity using densitometry software.

-

Normalize the p-Tau signal to a loading control (e.g., β-actin or GAPDH) and/or total tau to determine the relative change in tau phosphorylation.

Preclinical and Clinical Status in Alzheimer's Disease

Currently, there is a lack of publicly available data from preclinical studies investigating the effects of this compound in animal models of Alzheimer's disease. Such studies would be essential to evaluate its potential to modify disease pathology (i.e., reduce amyloid-beta and hyperphosphorylated tau) and improve cognitive deficits. Furthermore, there are no registered clinical trials for this compound in Alzheimer's disease. The clinical development of a different compound, NX-1607, is focused on oncology.[13][14][15]

Conclusion

This compound is a valuable research tool for investigating the role of M1 and M4 muscarinic receptors in neuronal function. Its selectivity profile makes it a compound of interest for potential therapeutic applications in Alzheimer's disease. However, further preclinical studies are required to validate its efficacy in relevant disease models before its therapeutic potential can be fully assessed. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further investigate the role of this compound and other selective muscarinic agonists in the context of Alzheimer's disease drug discovery.

References

- 1. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]

- 2. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Analysing the effect caused by increasing the molecular volume in M1-AChR receptor agonists and antagonists: a structural and computational study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07380G [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A protocol for quantitative analysis of murine and human amyloid-β1-40 and 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]

- 11. Western blot analysis [bio-protocol.org]

- 12. protocols.io [protocols.io]

- 13. hra.nhs.uk [hra.nhs.uk]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Nurix Therapeutics Presents New Translational Data from First-in-Human Clinical Trial of Oral CBL-B Inhibitor NX-1607 Demonstrating Immune Activation and Tumor Microenvironment Remodeling | Nurix Therapeutics, Inc. [ir.nurixtx.com]

NNC 11-1607: A M1/M4 Muscarinic Agonist and its Potential in Schizophrenia Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms. While current antipsychotics primarily target the dopaminergic system and are effective for positive symptoms, there remains a significant unmet need for therapies that address the cognitive and negative symptoms. The cholinergic system, particularly the M1 and M4 muscarinic acetylcholine receptors (mAChRs), has emerged as a promising therapeutic target.[1][2] NNC 11-1607 is a selective M1/M4 muscarinic acetylcholine receptor agonist that has shown potential in preclinical research for central nervous system disorders, including schizophrenia.[3][4][5] This technical guide provides a comprehensive overview of this compound, focusing on its core pharmacology, its potential relevance to schizophrenia, and detailed experimental protocols for its investigation.

Separately, the sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97), is another emerging target of interest for schizophrenia and other CNS disorders.[6][7] While this guide will touch upon the role of σ2R/TMEM97 in schizophrenia, it is important to note that a direct interaction between this compound and the σ2R/TMEM97 system has not been established in the reviewed literature.

Core Pharmacology of this compound

This compound is a selective agonist for the M1 and M4 subtypes of muscarinic acetylcholine receptors.[3][4][5] Its selectivity for these subtypes is crucial, as M1 and M4 receptors are highly expressed in brain regions implicated in the pathophysiology of schizophrenia, such as the prefrontal cortex and hippocampus.[1][5]

Quantitative Data: Binding Affinities of this compound

The binding affinities of this compound for the five human muscarinic acetylcholine receptor subtypes (M1-M5) are summarized in the table below. The data is presented as pKi values, where a higher value indicates a higher binding affinity.

| Receptor Subtype | pKi | Reference |

| M1 | 8.6 | [3] |

| M2 | 8.2 | [3] |

| M3 | 8.1 | [3] |

| M4 | 8.1 | [3] |

| M5 | 8.2 | [3] |

This compound and its Potential in Schizophrenia

The therapeutic potential of this compound in schizophrenia is primarily attributed to its agonist activity at M1 and M4 receptors.

-

M1 Receptor Agonism and Cognitive Enhancement: M1 receptors are highly expressed in the prefrontal cortex and hippocampus and are critically involved in learning and memory processes.[2][8] Activation of M1 receptors is thought to rescue cognitive deficits, a core and debilitating feature of schizophrenia.[8]

-

M4 Receptor Agonism and Antipsychotic Effects: M4 receptors are strategically located to modulate dopamine release in the striatum.[2] By acting as a presynaptic autoreceptor on cholinergic interneurons that regulate dopamine release, M4 agonism can indirectly reduce excessive striatal dopamine, a key neurochemical abnormality associated with the positive symptoms of schizophrenia.

The Sigma-2 Receptor (TMEM97) in Schizophrenia

The sigma-2 receptor (σ2R), identified as transmembrane protein 97 (TMEM97), is implicated in various cellular processes and is being explored as a therapeutic target for several CNS disorders, including schizophrenia.[6][7] Ligands targeting σ2R/TMEM97 have shown promise in preclinical models of neurological and psychiatric conditions.[9] While a direct link to this compound is not established, the exploration of σ2R/TMEM97 modulators represents a parallel and potentially complementary approach to developing novel schizophrenia therapeutics.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol is used to determine the binding affinity of a test compound, such as this compound, for muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation: Cell membranes expressing the specific human muscarinic receptor subtype (M1-M5) are prepared from cultured cells (e.g., CHO or HEK293 cells).

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl2, is used.

-

Radioligand: A radiolabeled antagonist with high affinity for the receptor, such as [3H]-N-methylscopolamine ([3H]-NMS), is used.

-

Competition Assay: A fixed concentration of the radioligand is incubated with increasing concentrations of the unlabeled test compound (this compound).

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis for Dopamine Release

This protocol allows for the measurement of extracellular dopamine levels in specific brain regions of freely moving animals, providing insights into the neurochemical effects of a compound.

Methodology:

-

Animal Model: Rodents (rats or mice) are commonly used.

-

Stereotaxic Surgery: A guide cannula is surgically implanted into the target brain region (e.g., nucleus accumbens or prefrontal cortex) under anesthesia.

-

Microdialysis Probe: A microdialysis probe with a semipermeable membrane is inserted through the guide cannula.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals.

-

Drug Administration: this compound is administered systemically (e.g., intraperitoneally or subcutaneously) or locally through the microdialysis probe.

-

Neurotransmitter Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Changes in dopamine levels from baseline are calculated and compared between treatment groups.

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

PPI is a measure of sensorimotor gating, a neurophysiological process that is deficient in individuals with schizophrenia. This test assesses the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).

Methodology:

-

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.

-

Acclimation: The animal is placed in the chamber for an acclimation period with background white noise.

-

Stimuli:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

-

Prepulse-alone trials: A weak acoustic stimulus (e.g., 70-85 dB) that does not elicit a startle response is presented.

-

Prepulse-pulse trials: The prepulse is presented a short time (e.g., 30-120 ms) before the pulse.

-

-

Testing Session: A series of trials with different stimulus types are presented in a pseudorandom order.

-

Drug Administration: this compound is administered prior to the testing session.

-

Data Analysis: The startle amplitude is measured for each trial. The percentage of prepulse inhibition is calculated as: %PPI = 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100].

Visualizations

Signaling Pathways

References

- 1. Frontiers | The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia [frontiersin.org]

- 2. Activation of M1 and M4 muscarinic receptors as potential treatments for Alzheimer’s disease and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. Regulation of sensorimotor gating in rats by hippocampal NMDA: anatomical localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Loss of Sigma-2 Receptor/TMEM97 Is Associated with Neuropathic Injury-Induced Depression-Like Behaviors in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97 | MDPI [mdpi.com]

- 8. Analysing the effect caused by increasing the molecular volume in M1-AChR receptor agonists and antagonists: a structural and computational study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07380G [pubs.rsc.org]

- 9. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to NNC 11-1607: A Selective M1/M4 Muscarinic Acetylcholine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

| Identifier | Value |

| IUPAC Name | 8-[4-[3-[3-[3-[[4-(1-azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane |

| CAS Number | 250649-13-9 |

Abstract

NNC 11-1607 is a potent and selective agonist for the M1 and M4 subtypes of muscarinic acetylcholine receptors (mAChRs). Its unique pharmacological profile, characterized by functional selectivity, has positioned it as a valuable research tool for investigating the physiological roles of M1 and M4 receptors and as a potential therapeutic lead for neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia. This guide provides a comprehensive overview of the technical details of this compound, including its binding affinities, functional activities, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of this compound for the five human muscarinic receptor subtypes (M1-M5).

Table 1: Radioligand Binding Affinities of this compound

| Receptor Subtype | pKi |

| M1 | 8.6 |

| M2 | 8.2 |

| M3 | 8.1 |

| M4 | 8.1 |

| M5 | 8.2 |

Data represents the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of this compound. Higher pKi values denote higher affinity.

Table 2: Functional Activity of this compound

| Receptor Subtype | Functional Assay | Activity |

| M1 | Phosphatidylinositol Hydrolysis | Partial Agonist |

| M2 | cAMP Accumulation | No Discernible Effect |

| M3 | Phosphatidylinositol Hydrolysis | Partial Agonist |

| M4 | cAMP Accumulation | Agonist (Inhibition of forskolin-stimulated cAMP) |

| M5 | Phosphatidylinositol Hydrolysis | Partial Agonist |

Signaling Pathways

This compound exerts its effects by activating distinct G protein-coupled receptor (GPCR) signaling cascades, primarily through M1 and M4 receptors.

M1 Receptor Signaling: The M1 receptor predominantly couples to Gq/11 proteins. Upon activation by this compound, this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Downstream of this, the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK), has been observed.

M4 Receptor Signaling: The M4 receptor is coupled to Gi/o proteins. Activation of M4 receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This inhibitory action on cAMP production is a hallmark of M4 receptor activation.

References

An In-depth Technical Guide to the Cheminformatics of NNC 11-1607

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cheminformatics of NNC 11-1607, a selective M1/M4 muscarinic acetylcholine receptor (mAChR) agonist. This document delves into its chemical structure, physicochemical properties, and its interaction with its primary biological targets. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are provided to support further research and drug development efforts.

Chemical Identity and Physicochemical Properties

This compound is a synthetic organic compound with a complex structure designed for high affinity and selectivity to its target receptors.

SMILES Notation: C(#Cc1cccc(C#CCOc2nsnc2C2CN3CCC2CC3)c1)COc1nsnc1C1CN2CCC1CC2

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C30H32N6O2S2 |

| Molecular Weight | 572.75 g/mol |

| Hydrogen Bond Acceptors | 8 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 8 |

| Topological Polar Surface Area | 132.98 Ų |

| LogP | 3.7 |

Quantitative Binding Affinity Data

This compound exhibits a distinct binding profile across the five human muscarinic acetylcholine receptor subtypes. The following table summarizes its binding affinities, presented as pKi values, derived from radioligand binding assays. A higher pKi value indicates a stronger binding affinity.

| Receptor Subtype | pKi Value | Reference |

| M1 | 8.6 | [1] |

| M2 | 8.2 | [2] |

| M3 | 8.1 | [2] |

| M4 | 8.1 | [2] |

| M5 | 8.2 | [2] |

Signaling Pathways

This compound primarily exerts its effects through the activation of M1 and M4 muscarinic acetylcholine receptors, which are coupled to different G-protein signaling cascades.

M1 Muscarinic Receptor Signaling Pathway

The M1 receptor is a Gq-coupled receptor. Upon activation by an agonist such as this compound, it initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effectors.

M4 Muscarinic Receptor Signaling Pathway

The M4 receptor is a Gi-coupled receptor. Its activation by this compound leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the five human muscarinic acetylcholine receptor subtypes (M1-M5) expressed in Chinese Hamster Ovary (CHO) cells.

Materials:

-

CHO cell membranes expressing one of the human M1-M5 receptor subtypes.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) (a non-selective muscarinic antagonist).

-

Test compound: this compound.

-

Non-specific binding control: Atropine (1 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus (cell harvester).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize CHO cells expressing the target receptor in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford assay).

-

Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:

-

Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-NMS (at a final concentration close to its Kd), and 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-NMS, and 50 µL of atropine (1 µM final concentration).

-

Competition Binding: 50 µL of membrane preparation, 50 µL of [³H]-NMS, and 50 µL of varying concentrations of this compound.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add 5 mL of scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-NMS binding) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forskolin-Stimulated cAMP Accumulation Assay

This protocol describes a functional assay to measure the effect of this compound on the inhibition of adenylyl cyclase activity via the M4 receptor in CHO cells.

Materials:

-

CHO cells stably expressing the human M4 muscarinic receptor.

-

Forskolin (an adenylyl cyclase activator).

-

Test compound: this compound.

-

IBMX (3-isobutyl-1-methylxanthine, a phosphodiesterase inhibitor).

-

Cell culture medium.

-

Lysis buffer.

-

cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

-

Cell Culture: Culture CHO-M4 cells in appropriate cell culture medium until they reach 80-90% confluency.

-

Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to attach overnight.

-

Assay:

-

Aspirate the culture medium and wash the cells once with serum-free medium.

-

Pre-incubate the cells with IBMX (e.g., 0.5 mM) in serum-free medium for 15-30 minutes at 37°C to inhibit cAMP degradation.

-

Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.

-

Stimulate the cells with forskolin (e.g., 10 µM) and incubate for an additional 15-30 minutes at 37°C.

-

-

Cell Lysis: Terminate the reaction by aspirating the medium and adding lysis buffer to each well.

-

cAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Determine the EC50 value (the concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation).

Conclusion

This technical guide provides a detailed cheminformatic profile of this compound, a selective M1/M4 muscarinic acetylcholine receptor agonist. The provided SMILES notation, physicochemical properties, quantitative binding data, and detailed experimental protocols offer a solid foundation for researchers and drug development professionals. The visualization of the M1 and M4 signaling pathways further elucidates the mechanism of action of this compound. This comprehensive information is intended to facilitate further investigation into the therapeutic potential of this compound and similar molecules.

References

NNC 11-1607: A Technical Guide to its Muscarinic Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of NNC 11-1607 for the five muscarinic acetylcholine receptor subtypes (M1-M5). The information is compiled from published pharmacological studies and is intended to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and drug development.

Core Findings: Binding Profile of this compound

This compound is a dimeric analog of a muscarinic acetylcholine receptor (mAChR) agonist and has been identified as a functionally selective M1/M4 mAChR agonist.[1][2][3] Radioligand binding assays conducted on Chinese hamster ovary (CHO) cell membranes expressing individual human M1 to M5 mAChR subtypes have demonstrated that this compound exhibits high affinity across all five subtypes.[1]

Quantitative Binding Affinity Data

The binding affinity of this compound is typically expressed in terms of pKi values, which represent the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The table below summarizes the pKi values for this compound at each human muscarinic receptor subtype.

| Receptor Subtype | pKi Value |

| M1 | 8.6[4][5] |

| M2 | 8.2[4][5] |

| M3 | 8.1[4][5] |

| M4 | 8.1[4][5] |

| M5 | 8.2[4][5] |

Experimental Protocols

The determination of the binding affinity of this compound at muscarinic receptors involves radioligand binding assays and functional assays to assess its agonist activity.

Radioligand Competition Binding Assay

This assay is a standard method for determining the affinity of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the inhibition constant (Ki) of this compound at each muscarinic receptor subtype.

Materials:

-

CHO cell membranes expressing human M1, M2, M3, M4, or M5 receptors.[1]

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize CHO cells expressing the specific muscarinic receptor subtype in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound and free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are employed to characterize the agonist or antagonist properties of a compound at the receptor.

-

Phosphatidylinositol (PI) Hydrolysis Assay (for M1, M3, and M5 receptors): M1, M3, and M5 receptors couple to Gq/11 proteins, which activate phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of inositol phosphates can be measured as an indicator of receptor activation. Studies have shown this compound to be a partial agonist at M1, M3, and M5 receptors.[1]

-

cAMP Accumulation Assay (for M2 and M4 receptors): M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The ability of this compound to inhibit forskolin-stimulated cAMP accumulation is measured to assess its agonist activity at these subtypes.[1][2][6][7][8] this compound has been observed to have no discernible effects at the M2 receptor in this assay, while it inhibits cAMP accumulation at the M4 receptor.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of the muscarinic receptor subtypes and a typical workflow for determining binding affinity.

Caption: Gq-coupled muscarinic receptor signaling pathway.

Caption: Gi-coupled muscarinic receptor signaling pathway.

Caption: Radioligand binding assay workflow.

References

- 1. Synthesis and pharmacological evaluation of dimeric muscarinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Multitargeting nature of muscarinic orthosteric agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. Muscarinic M4 receptor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of NNC 11-1607

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC 11-1607 is a selective agonist for the M1 and M4 muscarinic acetylcholine receptors (mAChRs).[1][2] As a dimeric analog of the mAChR agonist phenylpropargyloxy-1,2,5-thiadiazole-quinuclidine (NNC 11-1314), it exhibits high affinity for these receptor subtypes.[1] The M1 and M4 receptors are implicated in a variety of physiological processes, particularly in the central nervous system, making them attractive therapeutic targets for neurological and psychiatric disorders.[1] this compound has been identified as a functionally selective M1/M4 mAChR agonist.[1][2] This document provides detailed protocols for the in vitro characterization of this compound, including radioligand binding and functional assays, to facilitate further research and drug development efforts.

Data Presentation

Radioligand Binding Affinity

The binding affinity of this compound for the five human muscarinic acetylcholine receptor subtypes (M1-M5) has been determined using radioligand binding assays. The equilibrium dissociation constants (pKi) are summarized in the table below. A higher pKi value indicates a higher binding affinity.

| Receptor Subtype | pKi |

| M1 | 8.6 |

| M2 | 8.2 |

| M3 | 8.1 |

| M4 | 8.1 |

| M5 | 8.2 |

Functional Activity

This compound has been characterized as a partial agonist at M1, M3, and M5 receptors and an inhibitor of forskolin-stimulated cAMP accumulation at the M4 receptor. It has no discernible effect at the M2 receptor.[1]

| Receptor Subtype | Functional Response | Assay Type |

| M1 | Partial Agonist | Phosphatidylinositol Hydrolysis |

| M2 | No Discernible Effect | Forskolin-Stimulated cAMP Accumulation |

| M3 | Partial Agonist | Phosphatidylinositol Hydrolysis |

| M4 | Inhibition | Forskolin-Stimulated cAMP Accumulation |

| M5 | Partial Agonist | Phosphatidylinositol Hydrolysis |

Experimental Protocols

Radioligand Binding Assay

This protocol is a general guideline for determining the binding affinity of this compound to human muscarinic receptors (M1-M5) expressed in a suitable cell line (e.g., Chinese Hamster Ovary - CHO cells).

Materials:

-

CHO cell membranes expressing one of the human M1-M5 receptor subtypes

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Non-specific binding control (e.g., Atropine, 1 µM)

-

96-well microplates

-

Scintillation vials

-

Scintillation fluid

-

Liquid scintillation counter

-

Glass fiber filters

-

Cell harvester

Procedure:

-

Membrane Preparation: Homogenize CHO cells expressing the target receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control (for non-specific binding).

-

50 µL of varying concentrations of this compound.

-

50 µL of radioligand at a concentration near its Kd.

-

100 µL of the prepared cell membranes.

-

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Phosphatidylinositol (PI) Hydrolysis Assay (for M1, M3, M5 Receptors)

This assay measures the activation of Gq-coupled receptors by quantifying the accumulation of inositol phosphates.

Materials:

-

Cells expressing the target muscarinic receptor (M1, M3, or M5)

-

myo-[³H]inositol

-

Serum-free medium

-

Agonist stimulation buffer (e.g., Hanks' Balanced Salt Solution with 10 mM LiCl)

-

This compound

-

Full agonist control (e.g., Carbachol, Oxotremorine-M)

-

Quenching solution (e.g., ice-cold 0.5 M trichloroacetic acid)

-

Dowex AG1-X8 resin (formate form)

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Cell Labeling: Plate cells in multi-well plates and incubate with myo-[³H]inositol in serum-free medium overnight to label the cellular phosphoinositide pools.

-

Pre-incubation: Wash the cells with agonist stimulation buffer and pre-incubate for 15-30 minutes.

-

Agonist Stimulation: Add varying concentrations of this compound or a full agonist control to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Assay Termination: Stop the reaction by adding the quenching solution.

-

Inositol Phosphate Separation: Apply the cell lysates to columns containing Dowex AG1-X8 resin. Wash the columns to remove free inositol and elute the inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).

-

Scintillation Counting: Add the eluate to scintillation vials with scintillation fluid and quantify the radioactivity.

-

Data Analysis: Plot the amount of [³H]inositol phosphates accumulated against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 and maximal response.

Forskolin-Stimulated cAMP Accumulation Assay (for M2, M4 Receptors)

This assay measures the inhibition of adenylyl cyclase activity by Gi-coupled receptors.

Materials:

-

Cells expressing the target muscarinic receptor (M2 or M4)

-

Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

-

Forskolin

-

This compound

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

Procedure:

-

Cell Plating: Seed cells into a multi-well plate and allow them to attach overnight.

-

Pre-incubation: Wash the cells and pre-incubate with assay buffer containing a phosphodiesterase inhibitor for 15-30 minutes at 37°C.

-

Agonist and Forskolin Addition: Add varying concentrations of this compound to the wells. Subsequently, add a fixed concentration of forskolin to stimulate adenylyl cyclase.

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Generate a dose-response curve by plotting the percentage of inhibition of the forskolin-stimulated cAMP response against the logarithm of the this compound concentration to determine the IC50.

Visualizations

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of this compound.

Signaling Pathway: M1 Muscarinic Receptor (Gq-coupled)

Caption: M1 receptor activation by this compound leads to Gq signaling.

Signaling Pathway: M4 Muscarinic Receptor (Gi-coupled)

Caption: M4 receptor activation by this compound inhibits adenylyl cyclase.

References

Application Notes and Protocols: NNC 11-1607 Radioligand Binding Assay in CHO Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC 11-1607 is a potent and selective agonist for the M1 and M4 muscarinic acetylcholine receptors (mAChRs).[1][2] These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are key targets for therapeutic intervention in a variety of central nervous system disorders, including Alzheimer's disease and schizophrenia.[1][2] Characterizing the binding affinity of novel compounds like this compound to its target receptors is a critical step in the drug discovery process. This document provides detailed protocols for conducting a radioligand binding assay in Chinese Hamster Ovary (CHO) cells stably expressing either the human M1 or M4 muscarinic receptor, using the non-selective muscarinic antagonist [³H]-N-methylscopolamine ([³H]NMS) as the radioligand.

Data Presentation

The binding affinity of this compound for the five human muscarinic acetylcholine receptor subtypes (M1-M5) expressed in CHO cells has been determined through radioligand binding assays. The data, presented as pKi values, are summarized in the table below. A higher pKi value indicates a higher binding affinity.

| Receptor Subtype | pKi |

| M1 | 8.6[3] |

| M2 | 8.2 |

| M3 | 8.1 |

| M4 | 8.1 |

| M5 | 8.2 |

Experimental Protocols

Cell Culture and Membrane Preparation

Materials:

-

CHO cells stably expressing the human M1 or M4 muscarinic acetylcholine receptor

-

Cell culture medium (e.g., DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4, supplemented with a protease inhibitor cocktail

-

Sucrose Buffer: Lysis buffer containing 10% sucrose

-

BCA Protein Assay Kit

Protocol:

-

Culture the CHO-M1 or CHO-M4 cells in appropriate culture flasks until they reach 80-90% confluency.

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Harvest the cells by scraping them into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.

-

Homogenize the cell suspension using a Polytron homogenizer on ice.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Discard the supernatant and resuspend the membrane pellet in Sucrose Buffer.

-

Determine the protein concentration of the membrane preparation using the BCA Protein Assay Kit.

-

Aliquot the membrane preparation and store at -80°C until use.

Radioligand Binding Assay ([³H]NMS)

Materials:

-

CHO-M1 or CHO-M4 cell membrane preparation

-

[³H]NMS (specific activity ~80 Ci/mmol)

-

This compound

-

Atropine (for non-specific binding determination)

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4[4]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[4]

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Cell harvester

-

Scintillation vials

-

Scintillation cocktail

-

Liquid scintillation counter

Protocol:

-

On the day of the assay, thaw the membrane preparation on ice and dilute to the desired concentration in Assay Buffer (typically 10-20 µg of protein per well).

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]NMS (at a final concentration near its Kd, e.g., 1 nM), and 150 µL of the diluted membrane preparation.

-

Non-specific Binding: 50 µL of Atropine (1 µM final concentration), 50 µL of [³H]NMS, and 150 µL of the diluted membrane preparation.[4]

-

Competition Binding: 50 µL of each this compound dilution, 50 µL of [³H]NMS, and 150 µL of the diluted membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters should be pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

-

Wash the filters four times with ice-cold Wash Buffer to remove unbound radioligand.

-